molecular formula C9H10FNO2 B1426691 Methyl 2-amino-5-fluoro-4-methylbenzoate CAS No. 929214-84-6

Methyl 2-amino-5-fluoro-4-methylbenzoate

Cat. No.: B1426691
CAS No.: 929214-84-6
M. Wt: 183.18 g/mol
InChI Key: CZTQUZMIXQMUGF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-methylbenzoate: is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl group on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-5-fluoro-4-methylbenzoic acid.

  • Esterification Reaction: The carboxylic acid group of 2-amino-5-fluoro-4-methylbenzoic acid is converted to its methyl ester form through esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and under reflux to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the starting materials are added in measured quantities, and the reaction is monitored until completion.

  • Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Cyanides and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-fluoro-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-fluoro-4-methylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-amino-4-methylbenzoate: Lacks the fluorine atom.

  • Methyl 2-amino-5-fluoro-3-methylbenzoate: Position of the fluorine atom is different.

  • Methyl 2-amino-5-fluoro-6-methylbenzoate: Position of the methyl group is different.

Uniqueness: Methyl 2-amino-5-fluoro-4-methylbenzoate is unique due to the specific arrangement of the amino, fluorine, and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and application promise to yield further advancements in these fields.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTQUZMIXQMUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929214-84-6
Record name methyl 2-amino-5-fluoro-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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